Pent-4-en-2-ynal
Description
Pent-4-en-2-ynal (CAS: 18498-59-4) is an α,β-unsaturated aldehyde with the molecular formula C₅H₆O and a molar mass of 82.1 g/mol. Its structure combines a conjugated enyne (C=C and C≡C bonds) and an aldehyde functional group at position 1 (Figure 1). Key physical properties include a boiling point of 139.95°C, density of 0.8772 g/cm³, and refractive index of 1.4093 (estimated values) . The compound is synthesized from precursors like pent-4-ynoyl chloride and triethylamine, with downstream applications in producing gamma-butyrolactone, a solvent and pharmaceutical intermediate . Its reactivity stems from the electron-deficient aldehyde group and conjugated π-system, making it valuable in cycloadditions and nucleophilic additions.
Properties
IUPAC Name |
pent-4-en-2-ynal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O/c1-2-3-4-5-6/h2,5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUBUPKHHQVJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502072 | |
| Record name | Pent-4-en-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74107-90-7 | |
| Record name | Pent-4-en-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-en-2-ynal can be synthesized through several methods. One common method involves the oxidation of 4-penten-2-yn-1-ol using manganese dioxide in methylene chloride . this method has limitations due to environmental concerns and the potential for explosive reactions. An alternative method involves the hydrolysis of a 5,5-dialkoxy-1-penten-3-yne compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of 5,5-dialkoxy-1-penten-3-yne compounds. This method is preferred due to its higher yield and safer reaction conditions compared to the oxidation method .
Chemical Reactions Analysis
Types of Reactions
Pent-4-en-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The alkene and alkyne groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Pent-4-en-2-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Pent-4-en-2-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The alkene and alkyne groups can participate in addition reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Key Observations :
- Isomerism : this compound and pent-2-en-4-ynal share the same formula but differ in bond positions. The former’s aldehyde is terminal, while the latter’s aldehyde is adjacent to the triple bond. This alters conjugation and reactivity—this compound’s extended conjugation may enhance stability in electrophilic additions .
- Functional Group Impact: Pent-4-en-2-ynoic acid’s carboxylic acid group introduces hydrogen bonding, increasing boiling points and solubility in polar solvents compared to the aldehydes. Its lower LogP (0.26) suggests moderate hydrophilicity, favoring applications in aqueous-phase catalysis or drug design .
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